3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H24ClN5O4 and its molecular weight is 445.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
One aspect of scientific research on this compound involves its synthesis and evaluation for antiviral activity. The synthesis involves complex chemical processes, including the condensation of specific precursors, ring annulation, and glycosylation, to produce analogues with potential antiviral properties. Studies have tested these compounds against various viruses, finding moderate activity in some cases at nontoxic dosage levels (Kim et al., 1978).
Interaction with Thymidine Kinase
Research has also focused on the interaction of analogues of this compound with herpes simplex virus thymidine kinase (HSV1 TK). Advanced techniques like transferred NOE experiments and molecular dynamics simulations have been used to elucidate the conformational preferences of the compound when bound to the enzyme. This provides insights into the potential therapeutic applications of the compound by understanding its interaction mechanisms at the molecular level (Czaplicki et al., 1996).
Development of Antagonists
Further research has explored the development of potent and selective A(3) adenosine receptor antagonists based on the imidazo[2,1-f]purine structure. Through structure-activity relationship (SAR) studies, researchers have investigated the effect of various substitutions on the core structure to enhance both the potency and hydrophilicity of the molecules. Docking and 3D-QSAR studies have contributed to understanding the binding disposition of these compounds, aiding in the design of more effective receptor antagonists (Baraldi et al., 2008).
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O4/c1-13-14(2)27-17-18(23-20(27)25(13)8-10-31-11-9-28)24(3)21(30)26(19(17)29)12-15-6-4-5-7-16(15)22/h4-7,28H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXCMFFKLHGIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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